N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide
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Description
“N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide” is a quinoline-based compound . Quinoline is a heterocyclic aromatic organic compound that has been used in various fields of industrial and synthetic organic chemistry . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives involves several methods. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of “this compound” would be a derivative of this basic quinoline structure .Chemical Reactions Analysis
Quinoline derivatives are known for their diverse chemical reactivity. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Future Directions
The future directions for “N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . More research is needed to fully understand their mechanisms of action and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-(cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-6-8-17-13(19)9-18-14(20)11-5-7-16-12-4-2-1-3-10(11)12/h1-5,7H,8-9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZMGNNNXEHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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